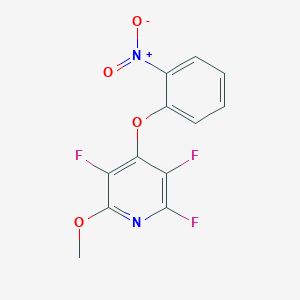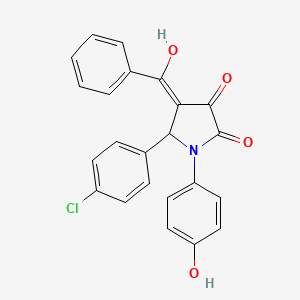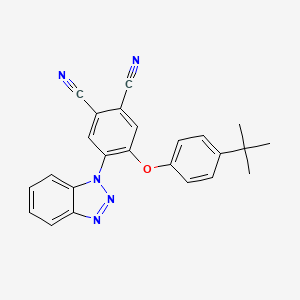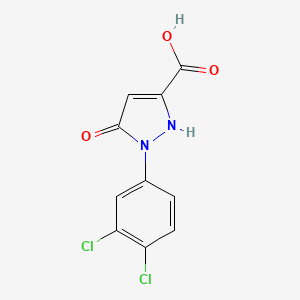![molecular formula C27H24N2O3 B10869090 10-(4-methoxybenzoyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10869090.png)
10-(4-methoxybenzoyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(4-methoxybenzoyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of benzodiazepines. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, hypnotic, and anticonvulsant properties . This specific compound features a unique structure with a dibenzo[b,e][1,4]diazepin-1-one core, substituted with a methoxybenzoyl and a phenyl group.
Preparation Methods
The synthesis of 10-(4-methoxybenzoyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through various synthetic routes. One common method involves the reaction of o-phenylenediamine with 5,5-dimethylcyclohexane-1,3-dione (dimedone) and an aromatic aldehyde in the presence of a catalyst such as propylphosphonic anhydride (T3P®) . This multi-component reaction proceeds efficiently under mild conditions, yielding the desired product in good to excellent yields . Industrial production methods often utilize continuous flow chemistry to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
10-(4-methoxybenzoyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or halides. Major products formed from these reactions include derivatives with modified functional groups, which can exhibit different pharmacological properties .
Scientific Research Applications
In chemistry, it serves as a valuable intermediate for the synthesis of other benzodiazepine derivatives . In biology and medicine, it has shown promise as an anxiolytic and anticonvulsant agent . Additionally, its unique structure makes it a useful tool for studying the mechanisms of action of benzodiazepines and their interactions with biological targets . In the industrial sector, it is used in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 10-(4-methoxybenzoyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system . By binding to the benzodiazepine site on the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and reduced anxiety . This compound also modulates other neurotransmitter systems, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Compared to other benzodiazepines, 10-(4-methoxybenzoyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exhibits unique structural features that contribute to its distinct pharmacological properties. Similar compounds include diazepam, clonazepam, and fludiazepam, which also possess anxiolytic and anticonvulsant activities . the presence of the methoxybenzoyl and phenyl groups in this compound may result in different binding affinities and selectivities for various receptor subtypes .
Properties
Molecular Formula |
C27H24N2O3 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
5-(4-methoxybenzoyl)-6-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H24N2O3/c1-32-20-16-14-19(15-17-20)27(31)29-23-12-6-5-10-21(23)28-22-11-7-13-24(30)25(22)26(29)18-8-3-2-4-9-18/h2-6,8-10,12,14-17,26,28H,7,11,13H2,1H3 |
InChI Key |
ZEVHKAABLOYYHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C(C3=C(CCCC3=O)NC4=CC=CC=C42)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-dichlorobenzyl N-[(4-methoxyphenyl)carbonyl]glycylglycinate](/img/structure/B10869021.png)


![(4Z)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10869036.png)
![methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-(1-{[2-(trifluoromethoxy)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10869039.png)
![(4Z)-4-[1-(cyclopropylamino)ethylidene]-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10869058.png)
![5-bromo-N-(4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)furan-2-carboxamide](/img/structure/B10869067.png)
![4-[({(1Z)-1-[1-(4-methoxyphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)methyl]benzenesulfonamide](/img/structure/B10869069.png)
![(5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-(pyridin-2-ylmethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B10869076.png)
![N-(naphthalen-2-yl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10869078.png)
![2-(1,3-benzothiazol-2-yl)-5-[2-(4-hydroxyphenyl)ethyl]-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10869083.png)
![ethyl 2-({[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10869084.png)

